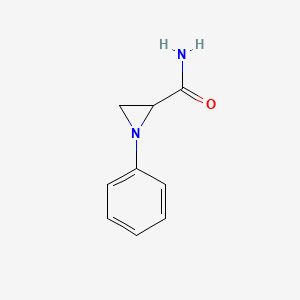
1-Phenylaziridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylaziridine-2-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.192. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1-Phenylaziridine-2-carboxamide has been explored for its potential therapeutic effects, particularly as an anticonvulsant and anti-seizure agent. Research indicates that it may be effective in treating epilepsy and other seizure disorders due to its ability to modulate neurotransmitter activity in the brain . The compound's aziridine structure contributes to its biological activity, making it a valuable candidate for further pharmacological studies.
Synthesis of Bioactive Compounds
The compound serves as a versatile building block in the synthesis of various bioactive molecules. Its high reactivity allows for the formation of diverse derivatives through nucleophilic substitution reactions. Notably, derivatives of aziridine-2-carboxylic acid have been synthesized for their potential anticancer properties, showcasing the compound's utility in drug discovery .
Key Synthetic Pathways
- Nucleophilic Opening : The strained aziridine ring can undergo nucleophilic attack, leading to the formation of amino acids and other heterocyclic compounds .
- Cyclization Reactions : this compound can participate in cyclization reactions to form more complex structures with enhanced biological activity .
Case Studies and Research Findings
Several studies have documented the successful application of this compound in various synthetic methodologies:
Eigenschaften
CAS-Nummer |
17946-64-4 |
|---|---|
Molekularformel |
C9H10N2O |
Molekulargewicht |
162.192 |
IUPAC-Name |
1-phenylaziridine-2-carboxamide |
InChI |
InChI=1S/C9H10N2O/c10-9(12)8-6-11(8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,10,12) |
InChI-Schlüssel |
RHQMQKYNPTXTQO-UHFFFAOYSA-N |
SMILES |
C1C(N1C2=CC=CC=C2)C(=O)N |
Synonyme |
2-Aziridinecarboxamide,1-phenyl-(8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















